![molecular formula C16H8Cl4F6 B6360091 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane CAS No. 119757-43-6](/img/structure/B6360091.png)
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane is a synthetic organic compound characterized by the presence of four chlorine atoms and two trifluoromethyl-substituted phenyl groups attached to an ethane backbone
准备方法
The synthesis of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane typically involves the chlorination of ethane derivatives. One common method includes the reaction of chlorinated ethane with trifluoromethyl-substituted benzene derivatives under controlled conditions. Industrial production may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated and fluorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated and fluorinated groups contribute to its binding affinity and specificity. Pathways involved in its action include modulation of enzyme activity and disruption of cellular processes.
相似化合物的比较
1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: Similar in its chlorinated ethane backbone but lacks the trifluoromethyl-substituted phenyl groups.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound has a similar structure but different substituents.
The uniqueness of this compound lies in its combination of chlorinated and fluorinated groups, which impart distinct chemical and physical properties.
属性
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUIPJONKNSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
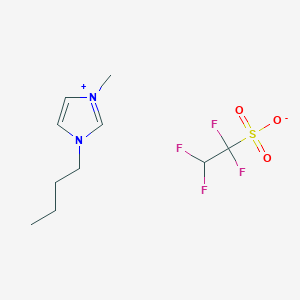

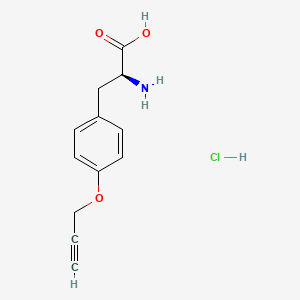

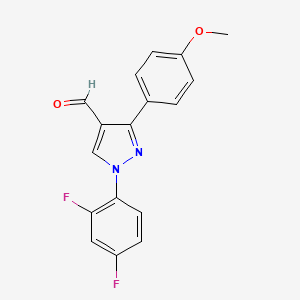

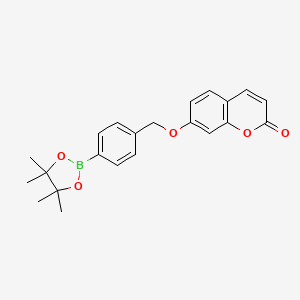

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)


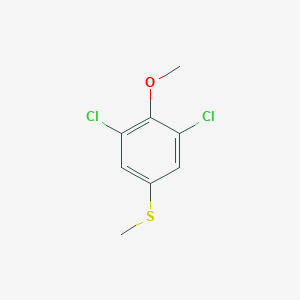

![Calix[6]hydroquinone](/img/structure/B6360106.png)
